N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. . The compound’s structure includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom.
Properties
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS.ClH/c1-2-3-8-13-14-10(16-8)12-9(15)7-4-5-11-6-7;/h7,11H,2-6H2,1H3,(H,12,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQAKVPDDMBXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride typically involves the preparation of the acid chloride of 2-amino-5-propyl-1,3,4-thiadiazole, which is then reacted with pyrrolidine-3-carboxamide under vigorous stirring at ambient temperature for several hours . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, making it effective against bacterial and cancer cells . The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride can be compared with other thiadiazole derivatives, such as:
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of a propyl group, leading to different biological activities.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide: Contains an ethyl group, which may affect its solubility and reactivity.
N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide: The butyl group provides different steric and electronic properties, influencing its interactions with biological targets.
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